molecular formula C13H23NO5 B6149682 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid CAS No. 1704961-46-5

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid

Cat. No.: B6149682
CAS No.: 1704961-46-5
M. Wt: 273.3
InChI Key:
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Description

The compound (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is a synthetic organic molecule It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, an oxan-4-yl (tetrahydropyranyl) moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as oxan-4-yl derivatives and Boc-protected amino acids.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated synthesizers and optimized reaction conditions can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl moiety, using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially under acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (potassium permanganate)

    Reducing Agents: LiAlH4, NaBH4 (sodium borohydride)

    Coupling Reagents: EDCI, HOBt

    Protecting Group Reagents: Boc2O (di-tert-butyl dicarbonate), TFA (trifluoroacetic acid)

Major Products

    Oxidation Products: Oxidized derivatives of the oxan-4-yl moiety.

    Reduction Products: Reduced forms of the carbonyl groups.

    Substitution Products: Substituted derivatives at the amino group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.

Biology

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition due to its structural similarity to natural substrates.

    Metabolic Pathway Analysis: Utilized in the study of metabolic pathways involving amino acids and their derivatives.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.

    Prodrug Design: The Boc group can be used to design prodrugs that release the active drug upon metabolic activation.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to interact with biological targets. The oxan-4-yl moiety can mimic natural substrates, facilitating binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(oxan-4-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(cyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of an oxan-4-yl moiety.

Uniqueness

    Structural Complexity: The combination of the Boc-protected amino group and the oxan-4-yl moiety provides unique reactivity and stability.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1704961-46-5

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

90

Origin of Product

United States

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